(1-phenyl-1H-1,2,3-triazol-5-yl)methanol
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Overview
Description
(1-phenyl-1H-1,2,3-triazol-5-yl)methanol is a chemical compound with the molecular formula C9H9N3O. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenyl group attached to the triazole ring.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like carbonic anhydrase-ii and aminoacyl-tRNA synthetases . These enzymes play crucial roles in various biological processes, including pH regulation and protein synthesis, respectively .
Mode of Action
It’s speculated that similar compounds may undergo a nucleophilic substitution reaction with certain residues, resulting in the inactivation of the catalytic site . The triazole moieties and the triazole-linked aromatic rings of the ligands stabilize in the active site through a multitude of van der Waals interactions .
Biochemical Pathways
Related compounds have been shown to affect the pathways involving the targeted enzymes . For instance, inhibition of carbonic anhydrase-II can disrupt pH regulation and fluid balance in cells .
Result of Action
Similar compounds have been shown to induce apoptosis via cell cycle arrest at certain phases .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,3-triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial , anticancer , and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .
Cellular Effects
Some derivatives of 1,2,3-triazoles have shown potent antitubercular activity . The compound 8l, a derivative of 1,2,3-triazole, was found to be the most active antitubercular agent with an MIC value of 3.125 µg/mL, against Mtb H37Rv .
Molecular Mechanism
It is known that the interaction between 1,2,3-triazoles and other compounds involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Temporal Effects in Laboratory Settings
It is known that 1,2,3-triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Dosage Effects in Animal Models
It is known that many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
Metabolic Pathways
It is known that 1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .
Transport and Distribution
It is known that 1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Subcellular Localization
It is known that 1,2,3-triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenyl-1H-1,2,3-triazol-5-yl)methanol can be achieved through several methods. One common approach is the “click” chemistry method, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically uses phenylacetylene and sodium azide as starting materials, with copper sulfate and sodium ascorbate as catalysts. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar click chemistry methods. The process can be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and catalyst concentration. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-phenyl-1H-1,2,3-triazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Formation of (1-phenyl-1H-1,2,3-triazol-5-yl)aldehyde or (1-phenyl-1H-1,2,3-triazol-5-yl)carboxylic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the phenyl group.
Scientific Research Applications
(1-phenyl-1H-1,2,3-triazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Comparison with Similar Compounds
Similar Compounds
- (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
- (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
- (1-phenyl-1H-1,2,3-triazol-3-yl)methanol
Uniqueness
(1-phenyl-1H-1,2,3-triazol-5-yl)methanol is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
(3-phenyltriazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-9-6-10-11-12(9)8-4-2-1-3-5-8/h1-6,13H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKBZKBDHCCBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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